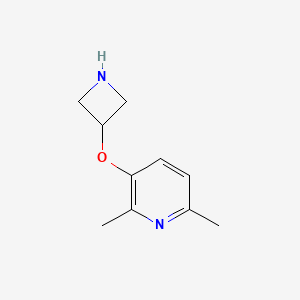
3-(Azetidin-3-yloxy)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)-2,6-dimethylpyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in various fields of scientific research and industrial applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The combination of these two rings in a single molecule imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with azetidine derivatives. One common method is the nucleophilic substitution reaction where 2,6-dimethylpyridine is reacted with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yloxy)-2,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-(Azetidin-3-yloxy)pyridine
- 3-(Azetidin-3-yloxy)aniline
- 3-(Azetidin-3-yloxy)benzoate
Comparison: Compared to these similar compounds, 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine is unique due to the presence of the 2,6-dimethyl substituents on the pyridine ring. These substituents can influence the compound’s reactivity, stability, and biological activity. The dimethyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall chemical behavior .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-2,6-dimethylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-10(8(2)12-7)13-9-5-11-6-9/h3-4,9,11H,5-6H2,1-2H3 |
InChI Key |
PTGJVKDZMBCVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















